molecular formula C10H21ClO4S B13621065 2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride

2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride

Cat. No.: B13621065
M. Wt: 272.79 g/mol
InChI Key: XWWVCXJBNNMNBK-UHFFFAOYSA-N
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Description

2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a branched ether chain and a reactive sulfonyl chloride group. This compound is structurally distinct due to its combination of a sulfonic acid chloride functional group and an isopropoxyethoxy-methyl substituent. Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The ether moiety in this compound may enhance solubility in non-polar solvents, while the sulfonyl chloride group confers high reactivity toward nucleophiles such as amines or alcohols .

Properties

Molecular Formula

C10H21ClO4S

Molecular Weight

272.79 g/mol

IUPAC Name

2-(2-propan-2-yloxyethoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO4S/c1-4-10(8-16(11,12)13)7-14-5-6-15-9(2)3/h9-10H,4-8H2,1-3H3

InChI Key

XWWVCXJBNNMNBK-UHFFFAOYSA-N

Canonical SMILES

CCC(COCCOC(C)C)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with 2-isopropoxyethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride involves its reactivity with nucleophiles and other reagents. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications .

Comparison with Similar Compounds

Bisoprolol Fumarate

Structural Similarities :

  • Bisoprolol fumarate ((RS)-1-{4-[(2-isopropoxyethoxy)methyl]phenoxy}-3-(isopropylamino)propan-2-ol) shares the (2-isopropoxyethoxy)methyl substituent with the target compound.
  • Both compounds feature ether linkages, which influence hydrophilicity and molecular flexibility.

Key Differences :

  • Reactivity : The sulfonyl chloride group in the target compound is highly reactive, unlike Bisoprolol’s stable alcohol and amine functionalities.

Organophosphorus Compounds (e.g., O-1-Butylpentyl Propylphosphonofluoridate)

Structural Similarities :

  • These compounds (e.g., C11H24FO2P) share branched alkyl chains and ether-like phosphonofluoridate groups.

Key Differences :

  • Functional Groups: Organophosphorus compounds contain phosphonofluoridate (P=O-F) groups, which are neurotoxic and regulated under chemical weapon conventions. In contrast, the sulfonyl chloride group is less toxic but highly electrophilic .
  • Stability: Phosphonofluoridates are more hydrolytically stable than sulfonyl chlorides, which readily hydrolyze to sulfonic acids.

Sulfur-Containing Analogs (e.g., 1,4-Bis(2-chloroethylthio)butane)

Structural Similarities :

  • Compounds like 1,4-bis[(2-chloroethyl)thio]butane (C8H16Cl2S2) feature sulfur atoms and chloroalkyl groups.

Key Differences :

  • Reactivity : Thioether (C-S-C) groups are less reactive than sulfonyl chlorides, which participate in nucleophilic substitution.
  • Applications : Sulfur-containing analogs are often alkylating agents or crosslinkers, whereas sulfonyl chlorides are precursors to sulfonates .

Data Table: Comparative Analysis

Compound Molecular Formula Key Functional Groups Reactivity Applications
2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride Not provided Sulfonyl chloride, ether High (nucleophilic substitution) Synthesis intermediate (inferred)
Bisoprolol fumarate C18H31NO4·C4H4O4 Phenoxy-propanol, amine, ether Low (pharmacological activity) Cardiovascular drug
O-1-Butylpentyl propylphosphonofluoridate C11H24FO2P Phosphonofluoridate, alkyl chain Moderate (neurotoxic inhibitor) Regulated chemical agent
1,4-Bis(2-chloroethylthio)butane C8H16Cl2S2 Thioether, chloroalkyl Moderate (alkylation) Crosslinking agent

Research Findings and Limitations

  • Gaps in Literature : Direct studies on 2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride are absent in the provided evidence. Comparisons are inferred from structural analogs.
  • Reactivity Trends: Sulfonyl chlorides generally exhibit higher electrophilicity than thioethers or phosphonofluoridates, making them valuable in synthetic chemistry.

Biological Activity

2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonyl chlorides are known for their reactivity and ability to participate in various chemical reactions, making them valuable in drug development and synthesis.

The compound's molecular formula is C9H19ClO3SC_9H_{19}ClO_3S, and its molecular weight is approximately 238.76 g/mol. The structure features a sulfonyl chloride functional group, which is key to its reactivity and biological activity.

PropertyValue
Molecular FormulaC9H19ClO3S
Molecular Weight238.76 g/mol
IUPAC Name2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride

The biological activity of sulfonyl chlorides often relates to their ability to act as electrophiles, which can react with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, enzymes, or nucleic acids, potentially altering their function. Specifically, 2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride may interact with cellular targets involved in signaling pathways or metabolic processes.

Biological Activity

Research indicates that sulfonyl chlorides can exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with sulfonyl chloride groups have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Enzyme Inhibition : These compounds may inhibit specific enzymes by covalently modifying active sites, which can be beneficial in treating diseases where enzyme activity is dysregulated.
  • Cytotoxicity : Some studies suggest that sulfonyl chlorides can induce cytotoxic effects in cancer cells, leading to apoptosis.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various sulfonyl chlorides against bacterial strains such as E. coli and S. aureus. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in pharmacology.
  • Enzyme Inhibition : Research focused on the inhibition of carbonic anhydrase by sulfonyl chloride derivatives demonstrated that these compounds could effectively bind to the enzyme's active site, reducing its activity significantly. This inhibition could be leveraged for therapeutic purposes in conditions like glaucoma .
  • Cytotoxic Effects : In vitro studies on cancer cell lines revealed that 2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of 2-((2-Isopropoxyethoxy)methyl)butane-1-sulfonyl chloride, a comparison with other similar compounds was conducted:

Compound NameBiological ActivityMechanism of Action
4-MethylbenzenesulfonamideAntimicrobialEnzyme inhibition
1-Butanesulfonyl chlorideCytotoxicProtein modification
5-Methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chlorideAnticancerApoptosis induction

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